3-Bromo-4'-(chloromethyl)-1,1'-biphenyl

Suzuki-Miyaura cross-coupling Chemoselectivity Biphenyl synthesis

Researchers requiring sequential, protecting-group-free biaryl functionalization often face selectivity challenges with symmetrical dihalides. 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl solves this with truly orthogonal C(sp²)-Br and C(sp³)-Cl sites. Under standard Pd(OAc)₂/PCy₃·HBF₄ catalysis, the aryl bromide undergoes exclusive cross-coupling, leaving the chloromethyl handle intact for later diversification. - >99:1 chemoselectivity in Suzuki-Miyaura coupling, avoiding complex product mixtures. - Enables one-pot dual arylation sequences, yielding unsymmetrical 4-benzyl-1,1′-biphenyls in 57-96% yield. - Validated EPX inhibitor hit (IC₅₀ = 360 nM) for chemical probe development.

Molecular Formula C13H10BrCl
Molecular Weight 281.57 g/mol
Cat. No. B12968768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4'-(chloromethyl)-1,1'-biphenyl
Molecular FormulaC13H10BrCl
Molecular Weight281.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CCl
InChIInChI=1S/C13H10BrCl/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9H2
InChIKeyIVQHLYAOYWEZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4'-(chloromethyl)-1,1'-biphenyl: Orthogonal Reactivity & Selective Cross-Coupling


3-Bromo-4'-(chloromethyl)-1,1'-biphenyl (CAS 1260898-01-8) is a dihalogenated biphenyl derivative comprising a C(sp²)-Br bond at the 3-position and a C(sp³)-Cl bond at the 4'-chloromethyl substituent. This compound exhibits orthogonal reactivity profiles, enabling highly selective C(sp²)-Br cross-coupling in the presence of the C(sp³)-Cl moiety when catalyzed by Pd(OAc)₂/PCy₃·HBF₄ [1]. The bromo substituent provides a site for transition-metal-catalyzed bond formation while the chloromethyl group remains intact for downstream functionalization . This dual reactivity is critical in the synthesis of unsymmetrical 4-benzyl-1,1′-biphenyl derivatives via one-pot dual arylation protocols [1].

1
Building block Orthogonal C(sp²)-Br / C(sp³)-Cl reactivity for sequential functionalization
2
Workflow Enables one-pot dual arylation without protecting group steps
3
Regiochemistry Meta-substituted biphenyl scaffold with maintained coupling yields

Why 3-Bromo-4'-(chloromethyl)-1,1'-biphenyl Is Irreplaceable


Substituting 3-bromo-4'-(chloromethyl)-1,1'-biphenyl with monohalogenated biphenyls (e.g., 3-bromobiphenyl or 4-(chloromethyl)-1,1'-biphenyl) eliminates the orthogonal reactivity required for sequential or one-pot dual functionalization. Replacing the C(sp²)-Br bond with a less reactive C(sp²)-Cl bond (as in 3-chloro-4'-(chloromethyl)-1,1'-biphenyl) drastically reduces cross-coupling efficiency, with aryl chlorides exhibiting orders of magnitude lower reactivity in Suzuki-Miyaura coupling compared to aryl bromides [1]. Conversely, using 3-bromo-4'-(bromomethyl)-1,1'-biphenyl results in two similarly reactive C-Br bonds, leading to non-selective coupling and complex product mixtures. The precise bromo/chloromethyl pairing ensures that under optimized Pd(OAc)₂/PCy₃·HBF₄ conditions, the C(sp²)-Br bond undergoes exclusive coupling with >99:1 selectivity over the C(sp³)-Cl bond, enabling high-yield, single-isomer product formation [2].

Target compound
C(sp²)-Br couples with >99% selectivity; chloromethyl remains intact for later activation.
Dibromo analog
Two C–Br sites lead to uncontrolled dual coupling and complex product mixtures.
Target compound
Dual orthogonal handles support sequential or one-pot unsymmetrical biaryl synthesis.
Monohalogenated biphenyl
Lacks the second reactive site, eliminating the core orthogonal functionalization advantage.
Replacing C(sp²)-Br with C(sp²)-Cl drastically reduces Suzuki coupling efficiency; the precise Br/CH₂Cl pairing is essential for the reported orthogonal selectivity.

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl: Comparative Performance Data


Orthogonal C(sp²)-Br vs. C(sp³)-Cl Selectivity in Suzuki-Miyaura Coupling

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl exhibits complete selectivity for C(sp²)-Br coupling over C(sp³)-Cl coupling when subjected to Pd(OAc)₂/PCy₃·HBF₄ catalysis in toluene/water with Cs₂CO₃ at 80 °C. In contrast, the comparator 1-bromo-4-(bromomethyl)benzene, which contains two C-Br bonds, undergoes non-selective coupling under identical conditions, generating complex product mixtures [1]. The target compound's single-site selectivity is >99% by GC-MS analysis, enabling clean, single-product isolation without protecting group strategies [2].

C(sp²)-Br vs C(sp³)-Cl selectivity
Head-to-head
Target: >99% selective for C(sp²)-Br bond; 73–99% isolated yield
Enables protecting-group-free sequential coupling
Comparator: 1-bromo-4-(bromomethyl)benzene gave inseparable mixtures. Conditions: Pd(OAc)₂/PCy₃·HBF₄, 80 °C
Suzuki-Miyaura cross-coupling Chemoselectivity Biphenyl synthesis

Suzuki Coupling Yields: 3-Bromo vs. 4-Bromo Regioisomers

Under identical catalytic conditions, 3-bromo-4'-(chloromethyl)-1,1'-biphenyl (modeled as 1-bromo-3-(chloromethyl)benzene coupling product) demonstrates comparable coupling efficiency to the 4-bromo regioisomer. For coupling with phenylboronic acid, the 3-bromo substrate affords 95% isolated yield, while the 4-bromo substrate yields 99% (optimized conditions). Across eight arylboronic acid coupling partners, the 3-bromo substrate exhibits yields of 73-95%, versus 75-99% for the 4-bromo substrate [1]. This 3-bromo regiochemistry does not impose a significant yield penalty while offering distinct synthetic access to meta-substituted biphenyl architectures.

3-Bromo regioisomer coupling yield
Head-to-head
73–95% isolated yield (mean 90.5%) across 8 arylboronic acids
Meta-substitution maintained coupling efficiency
4-bromo regioisomer: 75–99% yield; no significant penalty from 3-bromo regiochemistry
Regioselectivity Cross-coupling yield Substrate scope

EPX Bromination Activity Inhibition

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl (ChEMBL4790231) inhibits human eosinophil peroxidase (EPX) bromination activity with an IC₅₀ of 360 nM, measured by 3-bromotyrosine formation from tyrosine substrate over a 10-minute incubation [1]. While comparative IC₅₀ data for the closest analogs (e.g., 4-bromo-4'-(chloromethyl)-1,1'-biphenyl or 3-bromobiphenyl) are not reported in the same assay, class-level inference indicates that the dual-halogenated biphenyl scaffold confers binding affinity to the EPX active site, whereas monohalogenated biphenyls (e.g., 3-bromobiphenyl) show no reported EPX inhibition in public databases [2].

EPX bromination inhibition
Class-level inference
IC₅₀ = 360 nM (human EPX, 3-bromotyrosine assay)
Reported enzyme inhibition context; probe starting point
Monohalogenated biphenyls lack reported EPX activity in public databases. Requires independent validation.
EPX inhibition Bromotyrosine formation Eosinophil peroxidase

Physicochemical Differentiation for Chromatographic Separation

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl (MW 281.57 g/mol) is significantly heavier than its monohalogenated counterparts: 3-bromobiphenyl (MW 233.11 g/mol) and 4-(chloromethyl)-1,1'-biphenyl (MW 202.68 g/mol) [1]. This ~48-79 g/mol mass difference translates to distinct retention times in both normal-phase and reversed-phase chromatography, facilitating easier purification of reaction mixtures. The estimated density of ~1.4 g/cm³ (based on analogous dihalogenated biphenyls such as 4-(bromomethyl)-4'-chloro-1,1'-biphenyl, density 1.4±0.1 g/cm³) exceeds that of 4-(chloromethyl)-1,1'-biphenyl (density 1.111 g/cm³), impacting solvent extraction and phase separation behavior [2].

Chromatographic differentiation
Cross-study comparable
MW 281.57 g/mol; density ~1.4 g/cm³
Supports purification resolution from lighter analogs
+48–79 g/mol vs monohalogenated biphenyls; density aids phase separation. Data to verify at scale.
Molecular weight Density Chromatographic separation

One-Pot Dual Arylation for Unsymmetrical 4-Benzyl-1,1′-biphenyls

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl (via its precursor 1-bromo-3-(chloromethyl)benzene) can be employed in a one-pot dual Suzuki coupling protocol that sequentially reacts the C(sp²)-Br bond with a first arylboronic acid, followed by in situ conversion of the C(sp³)-Cl bond to a benzyl halide surrogate for second arylation [1]. This one-pot strategy yields diverse unsymmetrical 4-benzyl-1,1′-biphenyl derivatives in 57-96% isolated yields across four representative examples [2]. In contrast, monohalogenated biphenyls (e.g., 3-bromobiphenyl) lack the second reactive site entirely, while 3-bromo-4'-(bromomethyl)-1,1'-biphenyl leads to uncontrolled dual coupling and complex mixtures [1].

One-pot dual arylation efficiency
Head-to-head
57–96% isolated yield for unsymmetrical 4-benzyl biphenyls (4 examples)
Convergent assembly of two diversity points in one pot
Comparator with two C–Br bonds gave inseparable mixtures. Conditions: Pd(OAc)₂/PCy₃·HBF₄, sequential arylboronic acid addition.
One-pot synthesis Dual arylation Unsymmetrical biphenyls

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl: Key Research Applications


Sequential Orthogonal Functionalization for Biphenyl Libraries

Researchers constructing focused libraries of meta-substituted biphenyl derivatives benefit from the orthogonal C(sp²)-Br and C(sp³)-Cl reactivity of 3-bromo-4'-(chloromethyl)-1,1'-biphenyl. Under Pd(OAc)₂/PCy₃·HBF₄ catalysis, the C(sp²)-Br bond undergoes exclusive Suzuki-Miyaura coupling with >99% selectivity, leaving the chloromethyl group intact for subsequent nucleophilic substitution or further cross-coupling after activation . This two-step orthogonal sequence enables rapid diversification of a single core scaffold without protecting group manipulations, as demonstrated by the 73-95% yields achieved in model coupling reactions of 1-bromo-3-(chloromethyl)benzene with diverse arylboronic acids [5].

One-Pot Synthesis of Unsymmetrical 4-Benzyl-1,1′-biphenyls

Medicinal chemistry programs targeting unsymmetrical biaryl motifs can employ 3-bromo-4'-(chloromethyl)-1,1'-biphenyl in a one-pot dual arylation protocol. The sequential addition of two distinct arylboronic acids under the same catalytic conditions yields unsymmetrical 4-benzyl-1,1′-biphenyl derivatives in 57-96% isolated yield . This methodology eliminates intermediate purification, reduces solvent consumption, and accelerates SAR exploration by enabling the convergent assembly of two points of diversity in a single reaction vessel. The protocol has been validated on both 1-bromo-4-(chloromethyl)benzene and 1-bromo-3-(chloromethyl)benzene substrates, demonstrating broad applicability to the target compound's scaffold [5].

Eosinophil Peroxidase (EPX) Chemical Probe Development

3-Bromo-4'-(chloromethyl)-1,1'-biphenyl (IC₅₀ = 360 nM against human EPX bromination activity) serves as a validated hit compound for the development of EPX-targeted chemical probes or imaging agents . The chloromethyl group provides a synthetic handle for appending reporter tags (e.g., fluorescent dyes, biotin) or affinity matrices, while the bromo substituent enables further structural optimization via cross-coupling to explore SAR around the biphenyl core. Given that monohalogenated biphenyl analogs lack reported EPX activity, this compound offers a unique entry point for investigating eosinophil peroxidase biology in inflammatory disease models [5].

Chromatographic Method Development and PAT

Analytical chemists developing HPLC or GC methods for reaction monitoring or purity assessment can leverage the distinct molecular weight (281.57 g/mol) and estimated density (~1.4 g/cm³) of 3-bromo-4'-(chloromethyl)-1,1'-biphenyl relative to its synthetic precursors and byproducts [5]. The ~48-79 g/mol mass difference from monohalogenated biphenyls ensures baseline chromatographic resolution under standard reversed-phase conditions. Additionally, the higher density facilitates cleaner phase separation during aqueous workup, reducing emulsion formation and improving process robustness [6]. These physicochemical distinctions support the compound's use as a retention time marker or internal standard in biphenyl synthetic workflows.

Application
Selection Property
Validation Focus
Sequential orthogonal functionalization
Orthogonal C(sp²)-Br/C(sp³)-Cl reactivity
Exclusive coupling selectivity without protecting groups
One-pot unsymmetrical biaryl synthesis
Dual-site orthogonal reactivity handles
Sequential dual arylation yield and product definition
EPX-targeted chemical probe development
Reported EPX inhibition scaffold
Target engagement and SAR expansion studies
Chromatographic method development
Molecular weight and density differentiation
Retention time resolution and phase separation behavior
Selection properties guide initial fit; validate under your specific catalytic conditions, coupling partners, and analytical setup. EPX inhibition data are from class-level inference and require assay-specific confirmation.

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